4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: is a complex heterocyclic compound with a fused pyrrolopyrazole ring system. Let’s break down its structure:
Core Structure: The compound consists of a pyrrolo[3,4-c]pyrazole ring, which is further substituted by an group at position 4, an group at position 3, and a group at position 5.
Preparation Methods
Synthetic Routes:
Multistep Synthesis: The synthesis of FL-3 involves several steps. A common approach starts with the construction of the pyrrolo[3,4-c]pyrazole ring, followed by selective functionalization of the phenyl groups. Key steps include cyclization, substitution, and oxidation reactions.
Industrial Production:
Limited Information: Unfortunately, specific industrial-scale production methods for FL-3 are not widely documented. Research laboratories often synthesize it for targeted studies.
Chemical Reactions Analysis
FL-3 participates in various chemical reactions:
Oxidation: The phenolic hydroxyl groups can undergo oxidation, leading to the formation of quinone derivatives.
Substitution: The fluorophenyl group is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl3).
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Major Products
- Oxidation: Quinone derivatives.
- Substitution: Various substituted FL-3 analogs.
- Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
FL-3 has diverse applications:
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Biology: Used as a probe to study cellular pathways and molecular interactions.
Industry: Limited applications due to its complex structure, but research continues.
Mechanism of Action
Targets: FL-3 likely interacts with enzymes, receptors, or signaling pathways involved in inflammation, cell growth, and oxidative stress.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: FL-3’s combination of fluorine substitution, phenolic hydroxyl groups, and pyrrolopyrazole scaffold sets it apart.
Similar Compounds: Related compounds include other pyrrolopyrazoles and phenolic derivatives.
Properties
Molecular Formula |
C20H18FN3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C20H18FN3O3/c21-14-8-3-1-6-12(14)19-16-17(13-7-2-4-9-15(13)26)22-23-18(16)20(27)24(19)10-5-11-25/h1-4,6-9,19,25-26H,5,10-11H2,(H,22,23) |
InChI Key |
DHIHKRPAUZWMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O)F |
Origin of Product |
United States |
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